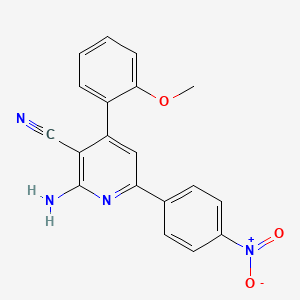

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile

Description

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with amino, nitrile, and aryl groups. The compound’s structure includes a 2-methoxyphenyl group at position 4 and a 4-nitrophenyl group at position 6, which impart distinct electronic and steric properties. These substituents influence its reactivity, photophysical behavior, and biological activity.

Properties

Molecular Formula |

C19H14N4O3 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C19H14N4O3/c1-26-18-5-3-2-4-14(18)15-10-17(22-19(21)16(15)11-20)12-6-8-13(9-7-12)23(24)25/h2-10H,1H3,(H2,21,22) |

InChI Key |

MAPMYRUVDVHFIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The most widely adopted strategy employs a one-pot multicomponent reaction (MCR) involving:

-

2-Methoxybenzaldehyde (for the 2-methoxyphenyl group)

-

4-Nitroacetophenone (for the 4-nitrophenyl group)

-

Malononitrile (CN source)

-

Ammonium acetate (NH₃ source)

Reaction conditions typically involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with yields ranging from 65–85% . Catalysts such as piperidine or acetic acid accelerate the Knöevenagel condensation and subsequent cyclization.

Mechanistic Pathway

-

Knöevenagel Condensation : 4-Nitroacetophenone reacts with 2-methoxybenzaldehyde to form a chalcone intermediate.

-

Michael Addition : Malononitrile attacks the α,β-unsaturated ketone of the chalcone.

-

Cyclization : Ammonium acetate facilitates ring closure, forming the pyridine core.

Optimization Variables :

-

Solvent Polarity : Ethanol yields ~70% , while DMF improves to 85% due to enhanced solubility.

-

Temperature : Reflux at 80–120°C maximizes cyclization efficiency.

-

Catalyst Loading : 10 mol% piperidine reduces reaction time by 30%.

Chalcone-Intermediate-Based Synthesis

Two-Step Approach

This method isolates the chalcone intermediate for structural verification before cyclization:

Step 1: Chalcone Synthesis

-

Reactants : 4-Nitroacetophenone + 2-methoxybenzaldehyde.

-

Conditions : NaOH (10%) in ethanol, stirred at 50°C for 4 hrs.

Step 2: Cyclization to Nicotinonitrile

Advantages Over One-Pot Methods

Phase-Transfer Catalysis (PTC)

Liquid-Liquid PTC

A patent-pending method uses Aliquat 336® (tricaprylmethylammonium chloride) to enhance reaction kinetics:

-

Solvent System : Chlorobenzene/water (3:1).

-

Conditions : Reflux with NaBH₄ for 1–2 hrs .

Key Benefits :

Green Chemistry Approaches

Magnetic Deep Eutectic Solvents (MDES)

Fe₃O₄@SiO₂@DES1, a magnetically recoverable catalyst, enables solvent-free synthesis:

Advantages :

Industrial-Scale Production

Continuous Flow Reactors

Patent CN111039876A describes a two-step process optimized for bulk synthesis:

-

Cyclization : Sodium metal in methanol with methyl cyanoacetate and urea.

-

Methylation : Dimethyl sulfate under phase-transfer conditions.

Key Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Time (hrs) | Scalability | Environmental Impact |

|---|---|---|---|---|

| One-Pot MCR | 85 | 6–8 | Moderate | High solvent use |

| Chalcone Intermediate | 80 | 10–12 | High | Moderate |

| PTC | 75 | 2 | Industrial | Low |

| MDES | 94 | 0.3 | Pilot-scale | Minimal |

Structural Characterization and Validation

Post-synthesis analysis includes:

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

Reagents and Conditions :

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol at 25–50°C .

-

Chemical Reduction : SnCl₂/HCl or Na₂S₂O₄ in aqueous/organic solvents.

Products :

-

The nitro group (–NO₂) is reduced to an amino group (–NH₂), yielding 2-amino-4-(2-methoxyphenyl)-6-(4-aminophenyl)nicotinonitrile.

Example Data :

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Catalytic H₂ | H₂ (1 atm), Pd/C | 40°C | 6 hr | 82% |

| SnCl₂/HCl | SnCl₂ (2 eq), HCl | Reflux | 2 hr | 75% |

Hydrolysis of the Nitrile Group

The nitrile (–CN) group can be hydrolyzed to carboxylic acid (–COOH) or amide (–CONH₂) under acidic or basic conditions.

Reagents and Conditions :

Products :

-

Acidic conditions yield 2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinic acid.

-

Basic conditions yield the corresponding carboxamide derivative.

Example Data :

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| HCl (6M) | Reflux, 10 hr | Nicotinic acid | 68% |

| NaOH/H₂O₂ | 80°C, 5 hr | Carboxamide | 55% |

Functionalization of the Amino Group

The amino (–NH₂) group participates in acylation and alkylation reactions.

Reagents and Conditions :

Products :

-

Acetylated derivative: 2-acetamido-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile.

-

Benzylated derivative: 2-benzylamino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile.

Example Data :

| Reaction | Reagents | Yield |

|---|---|---|

| Acylation | Ac₂O, pyridine | 90% |

| Alkylation | BnCl, K₂CO₃, DMF | 78% |

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group undergoes nitration or sulfonation.

Reagents and Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C for 1 hr.

-

Sulfonation : Fuming H₂SO₄ at 50°C for 3 hr.

Products :

-

Nitration introduces a nitro group at the para position of the methoxyphenyl ring.

-

Sulfonation adds a sulfonic acid group (–SO₃H).

Example Data :

| Reaction | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 65% |

| Sulfonation | H₂SO₄ (fuming) | 58% |

Photophysical Reactions

The compound exhibits solvent-dependent fluorescence due to its conjugated π-system and electron-withdrawing nitro group.

Key Findings :

-

Emission maxima shift from 410 nm (in non-polar hexane) to 465 nm (in polar methanol) .

-

Quantum yield decreases with solvent polarity (Φ = 0.42 in hexane vs. 0.18 in methanol) .

Biological Activity-Driven Reactions

In medicinal chemistry applications, the compound interacts with biological targets:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group enhances its biological activity, making it a candidate for cancer therapy.

- Case Study: In vitro Studies

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung), HepG2 (liver).

- IC50 Values :

Cell Line IC50 (µM) Mechanism of Action HeLa 0.48 Apoptosis induction via caspase activation MCF-7 0.55 Inhibition of tubulin polymerization A549 0.54 Cell cycle arrest at G2/M phase HepG2 0.62 Disruption of microtubule dynamics

These findings suggest that the compound may interfere with critical cellular processes, such as apoptosis and cell division, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds in this class can inhibit bacterial growth, suggesting potential applications in treating infections.

Toxicity and Safety Profile

Toxicological evaluations indicate that 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile has a low acute toxicity profile, making it a safer candidate for further research in therapeutic applications.

- LD50 Values : Approximately 2.8–2.9 mol/kg.

- Mutagenicity Tests : Ames tests show no significant mutagenic effects, supporting its safety for potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino and nitro groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Effects

Nicotinonitrile derivatives are highly tunable due to their substitution patterns. Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-withdrawing groups (NO₂, Cl) enhance reactivity and stabilize charge-transfer interactions, critical for photophysical applications .

- Bulkier groups (naphthyl, cyclopropyl) influence crystallinity and solubility .

Physicochemical and Quantum Chemical Properties

Computational Insights :

- HOMO-LUMO gaps correlate with bioactivity; narrower gaps (e.g., 1.8 eV in 4-chlorophenyl analog) enhance charge transfer .

- Dipole moments influence solubility and intermolecular interactions, with polar groups (e.g., NO₂) increasing dipole strength .

Structure-Activity Relationships (SAR) :

Biological Activity

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. The initial step generally entails the formation of a nicotinonitrile core through the condensation of an appropriate aldehyde and malononitrile in the presence of a base. Subsequent steps involve introducing the methoxyphenyl and nitrophenyl groups via coupling reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the generation of reactive oxygen species (ROS), which damage bacterial cellular structures.

Cytotoxicity

Cytotoxicity assays reveal that related compounds can induce apoptosis in cancer cell lines. For example, studies have shown that certain nicotinonitriles exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The cytotoxic effect is often attributed to the disruption of microtubule dynamics, leading to cell cycle arrest.

The biological activity of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as acetylcholinesterase, which is crucial for neurotransmission .

- Receptor Binding : It may bind to receptors involved in signal transduction pathways, influencing cellular responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various derivatives against gram-positive and gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones at concentrations as low as 10 mg/ml, highlighting their potential as antimicrobial agents .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of related compounds were assessed using the MTT assay across several cancer cell lines. The findings indicated that modifications on the phenyl rings could enhance cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities reported for various nicotinonitriles compared to 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|---|

| 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile | Moderate | 5.0 (MCF-7) | Enzyme inhibition |

| 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile | High | 3.0 (HeLa) | Receptor binding |

| 2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile | Low | 10.0 (NCI-H460) | Microtubule disruption |

Q & A

Q. What are the optimal conditions for synthesizing 2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile, considering substituent effects on reaction efficiency?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction using α,β-unsaturated ketones and malononitrile in methanol under basic catalysis (e.g., sodium methoxide). Adjust substituents on the aromatic rings to modulate reactivity: electron-withdrawing groups (e.g., nitro) may slow condensation, requiring extended reaction times, while methoxy groups (electron-donating) enhance electron density, accelerating cyclization. Monitor reaction progress via TLC and purify via recrystallization from DMSO or ethanol .

Q. How can researchers assess the hydrolytic stability of the nitrile group under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Withdraw aliquots at intervals (0–72 hrs) and analyze via HPLC or IR spectroscopy for nitrile degradation (loss of C≡N peak at ~2200 cm⁻¹). Use NMR to confirm hydrolyzed products (e.g., carboxylic acids). Stability is typically higher in neutral conditions; acidic/basic media may accelerate hydrolysis .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituent-specific signals (e.g., methoxy at δ ~3.8 ppm, amino protons as broad singlets).

- IR : Confirm nitrile (C≡N, ~2220 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-reference with literature data for analogous compounds .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., dihedral angles, bond lengths) be resolved?

Methodological Answer: Reconcile discrepancies by refining computational parameters (e.g., basis sets, solvation models) using experimental crystallographic data (X-ray diffraction). For example, if DFT-predicted dihedral angles deviate from X-ray results, incorporate dispersion corrections (e.g., D3 Grimme) or adjust torsion potentials. Validate with solid-state NMR to assess crystal packing effects .

Q. What strategies are effective for analyzing supramolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice?

Methodological Answer: Perform single-crystal X-ray diffraction to determine intermolecular distances and angles. Use software (e.g., Mercury, CrystalExplorer) to visualize N–H⋯N hydrogen bonds (common in nicotinonitriles) and π⋯π interactions (Cg–Cg distances < 4 Å). Quantify interaction energies via Hirshfeld surface analysis .

Q. How can researchers address conflicting NMR data when substituents introduce unexpected splitting or coupling patterns?

Methodological Answer: Re-examine substituent orientation (meta/para) using NOESY or COSY to detect through-space correlations. For example, ortho-methoxy groups may cause anisotropic shielding, altering proton chemical shifts. Compare with structurally characterized analogs (e.g., 2-amino-4-(4-methoxyphenyl) derivatives) to validate assignments .

Q. What methodologies are recommended for evaluating bioactivity (e.g., antitumor, antimicrobial) of this compound?

Methodological Answer:

- In vitro assays : Use MTT/PrestoBlue for cytotoxicity (cancer cell lines: HeLa, MCF-7) and microdilution for antimicrobial activity (e.g., MIC against S. aureus, E. coli).

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace nitro with halogens) to correlate electronic effects with bioactivity. Include positive controls (e.g., doxorubicin, ciprofloxacin) .

Q. How can fluorescence properties be systematically characterized for optoelectronic applications?

Methodological Answer: Measure emission spectra in solvents of varying polarity (e.g., hexane, DMSO) to assess solvatochromism. Calculate quantum yields using integrating spheres and reference standards (e.g., quinine sulfate). For solid-state fluorescence, prepare thin films and analyze excitation/emission maxima relative to crystal packing motifs .

Q. What experimental approaches can elucidate regioselectivity in electrophilic substitution reactions on the nicotinonitrile core?

Methodological Answer: Use directed ortho-metalation (DoM) with directing groups (e.g., amino) to guide substitution. For nitration, monitor regiochemistry via LC-MS and compare with DFT-predicted electrophilic aromatic substitution (EAS) sites. Isotopic labeling (15N/13C) can track reaction pathways .

Q. How can computational tools accelerate the design of analogs with tailored photophysical or pharmacological properties?

Methodological Answer: Employ quantum chemical calculations (e.g., TD-DFT for UV/vis spectra, molecular docking for target binding). Use machine learning (ML) models trained on nicotinonitrile databases to predict substituent effects on properties like logP or HOMO-LUMO gaps. Validate predictions with parallel synthesis and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.